molecular formula C41H82NO8P B1209236 1,2-Distearoylphosphatidylethanolamine CAS No. 4537-76-2

1,2-Distearoylphosphatidylethanolamine

Numéro de catalogue: B1209236
Numéro CAS: 4537-76-2
Poids moléculaire: 748.1 g/mol
Clé InChI: LVNGJLRDBYCPGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-distearoylphosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl group at C-1 and C-2 is stearoyl. It derives from an octadecanoic acid. It is a conjugate base of a 1,2-distearoylphosphatidylethanolaminium. It is a tautomer of a this compound zwitterion.

Applications De Recherche Scientifique

Drug Delivery Systems

DSPE is primarily utilized in formulating liposomes and nanoparticles for targeted drug delivery. Its amphiphilic nature allows it to self-assemble into lipid bilayers, which can encapsulate hydrophobic drugs and facilitate their delivery to specific tissues or cells.

Liposomal Formulations

Liposomal formulations using DSPE have shown significant promise in enhancing the bioavailability and therapeutic efficacy of various drugs. For instance, PEG-DSPE (Polyethylene Glycol-DSPE) block copolymers can be modified to include targeting ligands that improve the specificity of drug delivery to cancer cells. Studies have demonstrated that these formulations can significantly increase drug accumulation at target sites while reducing systemic toxicity .

Targeted Drug Delivery

The incorporation of targeting moieties onto DSPE has been extensively studied. For example, conjugating antibodies or peptides to DSPE can create immunoliposomes that specifically bind to cancer cells. A notable study highlighted the use of anti-CD22 monoclonal antibodies linked to DSPE-PEG liposomes, which enhanced drug delivery efficacy in non-Hodgkin lymphoma models . Furthermore, folate-conjugated DSPE formulations have been shown to improve binding affinity to folate receptor-positive tumor cells .

Nanoparticle Development

DSPE is also integral in the development of various nanoparticle systems that enhance drug stability and release profiles.

Solid Lipid Nanoparticles

Research has demonstrated that solid lipid nanoparticles (SLNs) composed of tristearin and DSPE exhibit favorable characteristics for drug delivery applications. These SLNs can provide controlled release profiles and improved stability for encapsulated drugs .

Core-Shell Nanoparticles

Recent advancements include the creation of core-shell polymer-lipid composite nanoparticles using DSPE as a lipid component. These nanoparticles have shown enhanced tumor targeting capabilities, particularly in osteosarcoma models, by integrating tumor-seeking peptides into their structure .

Biomedical Applications

Beyond drug delivery, DSPE has applications in various biomedical fields.

Gene Delivery Systems

DSPE-based nanocarriers are being explored for gene therapy applications as they can effectively deliver nucleic acids such as DNA and RNA into target cells. The modification of DSPE with cationic agents enhances its ability to form complexes with nucleic acids, leading to improved transfection efficiency .

Vaccine Development

DSPE is also being investigated as a component in vaccine formulations, particularly for its ability to enhance immune responses when used in lipid-based adjuvants or carriers . Its role in stabilizing antigens and facilitating their uptake by antigen-presenting cells is crucial for developing effective vaccines.

Case Studies

StudyApplicationFindings
Vaidya et al., 2012RGD-Conjugated LiposomesEnhanced thrombolytic activity at blood clots using RGD peptide-conjugated DSPE liposomes compared to standard treatments .
Xu et al., 2020Co-delivery SystemsDemonstrated improved antitumor efficacy with docetaxel and plasmid DNA co-delivered via folate-DSPE nanoparticles .
Anti-EGFRvIII MAb StudyTargeted Drug DeliveryIncreased cytotoxicity against EGFRvIII-overexpressing tumors using doxorubicin-loaded nanostructured lipid carriers linked with DSPE-PEG2000-NHS .

Propriétés

Numéro CAS

4537-76-2

Formule moléculaire

C41H82NO8P

Poids moléculaire

748.1 g/mol

Nom IUPAC

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)

Clé InChI

LVNGJLRDBYCPGB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC

SMILES canonique

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC

Synonymes

1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine
1,2-distearoylphosphatidylethanolamine
1,2-distearoylphosphatidylethanolamine, (+-)-isomer
1,2-distearoylphosphatidylethanolamine, (R)-isomer
1,2-distearoylphosphatidylethanolamine, (S)-isomer
DC18PE
distearoyl-L-phosphatidylethanolamine
DSPE

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Distearoylphosphatidylethanolamine
Reactant of Route 2
Reactant of Route 2
1,2-Distearoylphosphatidylethanolamine
Reactant of Route 3
Reactant of Route 3
1,2-Distearoylphosphatidylethanolamine
Reactant of Route 4
Reactant of Route 4
1,2-Distearoylphosphatidylethanolamine
Reactant of Route 5
Reactant of Route 5
1,2-Distearoylphosphatidylethanolamine
Reactant of Route 6
Reactant of Route 6
1,2-Distearoylphosphatidylethanolamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.